![molecular formula C17H22N4OS B3013404 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone CAS No. 1286702-66-6](/img/structure/B3013404.png)
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds, such as 1,2,4-triazoles, have been synthesized and characterized by various methods . Theoretical calculations (DFT) were made in the gas and solid phase of the molecule .Molecular Structure Analysis
The molecular structure of this compound is complex, and while specific details were not found in the search results, similar compounds have been characterized using techniques like X-ray diffraction (XRD) and Density Functional Theory (DFT) modeling .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound fits within that category. Specifically, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been investigated as antiviral agents. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole exhibited potent antiviral effects against Coxsackie B4 virus .
- The compound’s structure suggests potential interactions with HIV-1. While specific studies on this exact compound are scarce, indole derivatives have been investigated as anti-HIV agents . Further research could explore its binding affinity and mechanism of action.
- Although direct studies on this compound are lacking, indole derivatives have demonstrated antitumor properties. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used antitumor agents . Investigating the anticancer potential of our compound could be worthwhile.
Antiviral Activity
Anti-HIV Properties
Anticancer Potential
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that they may be influenced by the chemical environment .
properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-20-8-10-21(11-9-20)17(22)16-14(18)15(19-23-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNELTLHPLOGNQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-ethylpiperazin-1-yl)methanone |
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